molecular formula C16H28N2O4 B13892015 Ethyl (3S,4S,5R)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate

Ethyl (3S,4S,5R)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate

Cat. No.: B13892015
M. Wt: 312.40 g/mol
InChI Key: VSZGPKBBMSAYNT-ILXRZTDVSA-N
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Chemical Reactions Analysis

Types of Reactions

Ethyl (3S,4S,5R)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Ethyl (3S,4S,5R)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl (3S,4S,5R)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl (3S,4S,5R)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C16H28N2O4

Molecular Weight

312.40 g/mol

IUPAC Name

ethyl (3S,4S,5R)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate

InChI

InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m1/s1

InChI Key

VSZGPKBBMSAYNT-ILXRZTDVSA-N

Isomeric SMILES

CCC(CC)O[C@H]1C=C(C[C@H]([C@@H]1NC(=O)C)N)C(=O)OCC

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC

Origin of Product

United States

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